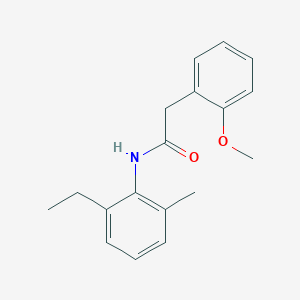

![molecular formula C18H25N3O2 B5535902 1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, such as the three-component reaction between malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature to yield compounds with similar structural features (Jayarajan et al., 2019). Another synthesis method involves a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes followed by regioselective cyclization to produce pyrrolidin-5-one-2-carboxamides (Shahriari et al., 2022).

Molecular Structure Analysis

The molecular structure and conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural similarities, have been studied by X-ray analysis and AM1 molecular orbital methods, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).

Chemical Reactions and Properties

The pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone lead to cyclopenta[b]pyrroles, which can be derivatized into hydrazones and oximes, demonstrating the chemical reactivity and potential for further functionalization of related structures (Ye et al., 2010).

科学的研究の応用

Synthesis of Novel Multidentate Carbohydrate-Triazole Ligands

This compound is instrumental in the synthesis of novel ligands. In a study by Ziegler and Hermann (2008), it was involved in Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions to produce bis-cycloadducts containing two 1,2,3-triazole moieties. This process highlights its role in creating complex molecules with potential applications in biochemical and medicinal research (T. Ziegler & C. Hermann, 2008).

Pyrindines and Tetrahydroquinolines Synthesis

Another application is in the synthesis of dihydropyrindines and tetrahydroquinolines, as reported by Yehia, Polborn, and Müller (2002). This one-pot, three-step, four-component process emphasizes the compound's utility in generating cyclopentyl and cyclohexyl annealed pyridines, underscoring its versatility in organic synthesis (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).

Development of Cyclopenta[b]pyrroles

Ye et al. (2010) demonstrated the use of this compound in developing cyclopenta[b]pyrroles through pyrrolidine-mediated reactions. This synthetic pathway offers insights into constructing complex ring systems, potentially useful in pharmaceuticals and materials science (Long Ye et al., 2010).

Heterocyclic Derivative Syntheses

In the realm of heterocyclic chemistry, Bacchi et al. (2005) explored its role in catalytic reactions under oxidative carbonylation conditions. This study illustrates its capacity to form various heterocyclic derivatives, highlighting its importance in the development of new compounds with potential application in drug discovery and development (A. Bacchi et al., 2005).

Investigation of Molecular Structure and Conformation

Banerjee et al. (2002) studied the crystal structure and molecular conformation of a related solvated compound, providing valuable data on its structural properties. Such investigations are crucial for understanding the physical and chemical behaviors of molecules, paving the way for their application in designing more effective and targeted therapeutic agents (Surajit Banerjee et al., 2002).

特性

IUPAC Name |

1-cyclopentyl-5-oxo-N-(3-pyridin-2-ylpropyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c22-17-12-14(13-21(17)16-8-1-2-9-16)18(23)20-11-5-7-15-6-3-4-10-19-15/h3-4,6,10,14,16H,1-2,5,7-9,11-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZLEVPHPLQZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)NCCCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)